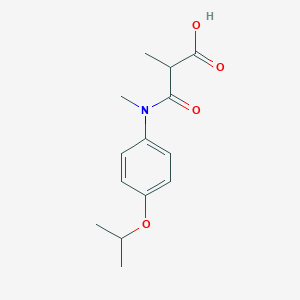![molecular formula C15H19NO3 B6646240 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6646240.png)
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as MCC, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, but it is thought to act through the inhibition of enzymes involved in cancer cell growth and inflammation. 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the modulation of gene expression. 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to have a low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one limitation of using 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its complex synthesis method, which requires careful monitoring of reaction conditions to obtain high yields of the compound.
Zukünftige Richtungen
There are several future directions for the study of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, including further investigation into its mechanism of action, its potential therapeutic applications in cancer treatment and pain management, and the development of more efficient synthesis methods. Additionally, the use of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Synthesemethoden
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized through several methods, including the reaction of 4-propan-2-ylphenyl isocyanate with cyclopropane carboxylic acid, or through the reaction of 4-propan-2-ylphenyl isocyanate with methyl cyclopropane carboxylic acid. Both of these methods involve the use of organic solvents and require careful monitoring of reaction conditions to obtain high yields of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain conditions.
Eigenschaften
IUPAC Name |
1-[methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)11-4-6-12(7-5-11)16(3)13(17)15(8-9-15)14(18)19/h4-7,10H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWANADODUXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)C(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646163.png)
![2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646170.png)
![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)
![2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)
![2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B6646191.png)
![2-chloro-N-[2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6646196.png)
![2-chloro-N-[2-(4-ethylphenyl)-2-methylpropyl]acetamide](/img/structure/B6646200.png)
![2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646207.png)
![2-chloro-N-[2-methyl-2-(3-methylphenyl)propyl]acetamide](/img/structure/B6646208.png)
![3-[(5-Bromo-2-methoxyphenyl)methylamino]-2-methyl-3-oxopropanoic acid](/img/structure/B6646231.png)
![1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646235.png)

![2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B6646258.png)